3-(3-Chloro-4-methylphenyl)benzaldehyde
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Overview
Description
3-(3-Chloro-4-methylphenyl)benzaldehyde is an organic compound with the molecular formula C14H11ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylphenyl)benzaldehyde typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The process involves the same Friedel-Crafts acylation but with optimized parameters for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methylphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: 3-(3-Chloro-4-methylphenyl)benzoic acid.
Reduction: 3-(3-Chloro-4-methylphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chloro-4-methylphenyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methylphenyl)benzaldehyde depends on the specific reaction it undergoes. In general, the aldehyde group is highly reactive and can participate in nucleophilic addition reactions. The chlorine atom can also influence the reactivity of the benzene ring, making it more susceptible to nucleophilic substitution.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)benzaldehyde: Similar structure but without the chlorine atom.
3-(3-Chloro-5-methylphenyl)benzaldehyde: Similar structure but with the methyl group in a different position.
3-(4-Chloro-2-methylphenyl)benzaldehyde: Similar structure but with different positions for the chlorine and methyl groups.
Uniqueness
3-(3-Chloro-4-methylphenyl)benzaldehyde is unique due to the specific positions of the chlorine and methyl groups on the benzene ring. This unique substitution pattern can influence its reactivity and the types of reactions it can undergo, making it valuable for specific synthetic applications.
Properties
CAS No. |
885963-22-4 |
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Molecular Formula |
C14H11ClO |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
3-(3-chloro-4-methylphenyl)benzaldehyde |
InChI |
InChI=1S/C14H11ClO/c1-10-5-6-13(8-14(10)15)12-4-2-3-11(7-12)9-16/h2-9H,1H3 |
InChI Key |
IONVCUOGOLYMQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)Cl |
Origin of Product |
United States |
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